

Physical and chemical properties of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	2-Chloro-N-(4-(diethylamino)phenyl)acetamide
Cat. No.:	B162254

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-N-(4-(diethylamino)phenyl)acetamide**

Introduction

2-Chloro-N-(4-(diethylamino)phenyl)acetamide is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its structure incorporates a reactive chloroacetyl group and an electron-rich N,N-diethylaminophenyl moiety, making it a versatile precursor for the synthesis of more complex molecules, particularly in the fields of dye chemistry and pharmaceutical development. This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, reactivity, and safety considerations, tailored for researchers and drug development professionals.

Chemical Identity and Structure

Nomenclature and Identifiers

- IUPAC Name: 2-chloro-N-[4-(diethylamino)phenyl]acetamide[1]
- Synonyms: 2-Chloro-N-(4-diethylamino-phenyl)-acetamide, AKOS BBS-00003903[2]
- CAS Number: 125983-31-5[3]
- PubChem CID: 237734[1]

Molecular Formula and Weight

- Molecular Formula: C₁₂H₁₇ClN₂O[1][2]
- Molecular Weight: 240.73 g/mol [1][4]

Structural Representation

The molecule consists of a central phenyl ring substituted with a diethylamino group at position 4 and a chloroacetamide group at position 1.

Caption: 2D Structure of **2-Chloro-N-(4-(diethylamino)phenyl)acetamide**.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties for the molecule. Experimental data for this specific compound is not widely published; therefore, these values are derived from computational models.

Property	Value	Source
Molecular Weight	240.73 g/mol	[1]
Exact Mass	240.1029409 Da	[1]
XLogP3	2.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	5	[1]
Complexity	211	[1]
Topological Polar Surface Area	32.3 Å ²	[1]

Synthesis and Reactivity

General Synthetic Pathway

The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride.^{[5][6]} For the target molecule, this involves the reaction of N,N-diethyl-p-phenylenediamine with chloroacetyl chloride.

Experimental Rationale:

- **Choice of Amine:** N,N-diethyl-p-phenylenediamine serves as the nucleophile, with the amino group attacking the electrophilic carbonyl carbon of the acyl chloride.
- **Acylating Agent:** Chloroacetyl chloride is a highly reactive acylating agent, ensuring an efficient reaction.
- **Solvent and Base:** The reaction is often conducted in a non-protic solvent like dichloromethane or in glacial acetic acid.^{[6][7]} An acid scavenger, such as a tertiary amine (e.g., triethylamine) or sodium acetate, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
- **Temperature Control:** The reaction is exothermic and is typically initiated at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions, before being allowed to warm to room temperature.^[7]

Protocol: Synthesis of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide

This protocol is adapted from analogous synthetic procedures for similar N-arylacetamides.^[7] ^{[8][9]}

- Dissolve N,N-diethyl-p-phenylenediamine (1 equivalent) in glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0°C using an ice bath.
- If using an inert solvent, add a non-nucleophilic base like triethylamine (1.1 equivalents). If using acetic acid, add a saturated solution of sodium acetate.^[6]
- Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains low.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until completion is indicated by Thin Layer Chromatography (TLC).
[\[7\]](#)
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[\[6\]](#)
- Filter the solid precipitate, wash thoroughly with cold water to remove any residual acid and salts, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified **2-Chloro-N-(4-(diethylamino)phenyl)acetamide**.[\[6\]](#)[\[8\]](#)

Caption: General workflow for the synthesis of **2-Chloro-N-(4-(diethylamino)phenyl)acetamide**.

Chemical Reactivity

The reactivity of this molecule is dominated by two key functional groups:

- α -Chloroacetamide Group: The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution. This functionality allows the molecule to act as an alkylating agent, readily reacting with various nucleophiles (e.g., thiols, amines, phenoxides) to form more complex structures. This is a common strategy in the synthesis of thienopyridines and other heterocyclic systems.[\[10\]](#)
- N,N-Diethylaminophenyl Group: The diethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho positions relative to the amino group. This electron-rich nature also makes the aromatic amine a potential site for oxidation and a key component (coupling component) in the synthesis of azo dyes.[\[11\]](#)

Potential Applications

While specific applications for **2-Chloro-N-(4-(diethylamino)phenyl)acetamide** are not extensively documented, its structural motifs are found in compounds with significant biological and industrial relevance.

- Pharmaceutical Intermediate: N-arylacetamides are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds.[8] The chloroacetamide handle allows for the introduction of various functionalities, and related structures have been investigated for antimicrobial, anti-inflammatory, and antidepressant activities.[6][11]
- Dye Synthesis: The electron-rich diethylamino-substituted phenyl ring is a common feature in dye chemistry. This moiety can serve as an effective coupling component in reactions with diazonium salts to produce azo dyes.[11]
- Organic Synthesis Building Block: Due to its dual reactivity, it serves as a versatile building block for constructing more complex molecular architectures, including various heterocyclic compounds.[10]

Safety and Handling

Safety data for this specific compound is limited. The following information is based on safety data sheets for structurally related chloroacetamides.[12][13][14][15]

Hazard Identification

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[12]
- Skin Irritation: Causes skin irritation.[12][14]
- Eye Irritation: Causes serious eye irritation or damage.[12][14]
- Respiratory Irritation: May cause respiratory irritation.[12][14]
- Hazard Class: Often classified as an irritant.[2]

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[12][13]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[13][14]

- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[13] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
- Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]

References

- PubChem. (n.d.). 2-Chloro-N-(4-diethylamino-phenyl)-acetamide. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide.
- PubChem. (n.d.). 2-chloro-N-((4-(dimethylamino)phenyl)methyl)acetamide. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide. National Center for Biotechnology Information.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide.
- PrepChem.com. (n.d.). Synthesis of 2-Diethylamino-N-[4-[(methylsulfonyl)amino]phenyl]-acetamide.
- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
- Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 13.
- ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide....

- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. *Acta Crystallographica Section E: Structure Reports Online*, 64(6), o987.
- Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
- SpectraBase. (n.d.). Acetamide, 2-chloro-N,N-diphenyl-.
- Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Al-Zahrani, F. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. *ACS Omega*, 7(40), 35987–36000.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chloro-N-(4-diethylamino-phenyl)-acetamide | C12H17ClN2O | CID 237734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]
- 3. 125983-31-5 Cas No. | 2-Chloro-N-(4-diethylamino-phenyl)-acetamide | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. 2-CHLORO-N-(4-DIETHYLAMINO-PHENYL)-ACETAMIDE [chemicalbook.com]
- 5. ijpsr.info [ijpsr.info]
- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Chloro-N-(4-(dimethylamino)phenyl)acetamide [myskinrecipes.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chemos.de [chemos.de]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-N-(4-(diethylamino)phenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162254#physical-and-chemical-properties-of-2-chloro-n-4-diethylamino-phenyl-acetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com